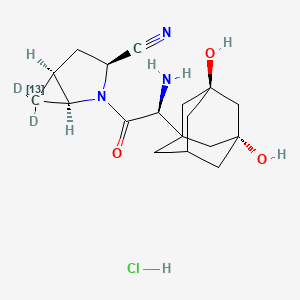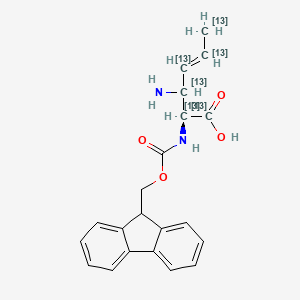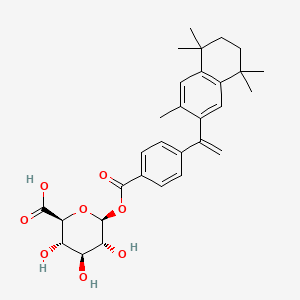
Bexarotene acyl-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bexarotene acyl-beta-D-glucuronide is a glucuronide metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with D-glucuronic acid, resulting in a glucuronide ester. It is known for its role in the metabolism and excretion of bexarotene in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene acyl-beta-D-glucuronide involves the esterification of bexarotene with D-glucuronic acid. This process typically requires the use of activating agents such as carbodiimides to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive glucuronic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .
化学反応の分析
Types of Reactions
Bexarotene acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of bexarotene and D-glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, resulting in the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted glucuronides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Bexarotene and D-glucuronic acid.
Oxidation: Hydroxylated metabolites of this compound.
Substitution: Substituted glucuronides with various functional groups.
科学的研究の応用
Bexarotene acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of glucuronide esters.
Biology: Investigated for its role in the metabolism and excretion of bexarotene, providing insights into drug metabolism and pharmacokinetics.
Medicine: Studied for its potential therapeutic effects and its role in the detoxification of bexarotene.
作用機序
Bexarotene acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of bexarotene. The compound is formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which conjugate bexarotene with D-glucuronic acid. This glucuronidation process enhances the solubility and excretion of bexarotene, facilitating its removal from the body. The molecular targets and pathways involved include the retinoid X receptors (RXRs) and the glucuronidation pathway .
類似化合物との比較
Similar Compounds
Bexarotene acyl-beta-D-glucoside: Similar in structure but involves the conjugation of bexarotene with D-glucose instead of D-glucuronic acid.
Phenylacetic acid acyl glucuronide: Another acyl glucuronide compound used as a model for studying glucuronidation reactions.
Ibuprofen acyl glucuronide: A well-known acyl glucuronide formed from the metabolism of ibuprofen.
Uniqueness
Bexarotene acyl-beta-D-glucuronide is unique due to its specific formation from bexarotene, a synthetic retinoid. Its role in the metabolism and excretion of bexarotene distinguishes it from other acyl glucuronides, which are typically formed from non-retinoid compounds. Additionally, its therapeutic relevance in the treatment of cutaneous T-cell lymphoma adds to its uniqueness .
特性
分子式 |
C30H36O8 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22-,23-,24+,25-,28-/m0/s1 |
InChIキー |
VINSDXGLDYSZBG-SLIMJBHWSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
正規SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


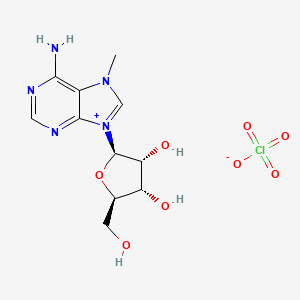
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
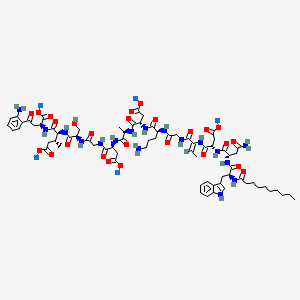
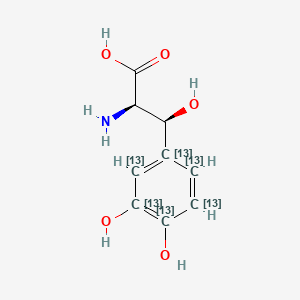
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

